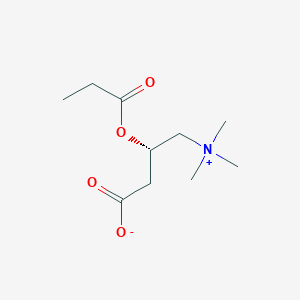
O-propanoyl-D-carnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-propanoyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified is propanoyl.
Aplicaciones Científicas De Investigación
Cardiovascular Health
Carnitine and its derivatives, including O-propanoyl-D-carnitine, have been investigated for their roles in cardiovascular diseases. They are known to enhance carbohydrate metabolism and reduce toxic metabolites in ischemic conditions. Studies have explored their applications in a spectrum of cardiovascular conditions such as angina, myocardial infarction, congestive heart failure, and peripheral vascular disease (Arsenian, 1997).
Metabolic Effects and Clinical Applications
Propionyl-L-carnitine, a derivative of carnitine, plays an important role in both carbohydrate and lipid metabolism, leading to increased ATP generation. It also acts as an antiradical agent, protecting tissues from oxidative damage. Its protective effect in various models of cardiac and endothelial dysfunction and potential in treating cardiovascular diseases associated with diabetes mellitus or hyperglycemia has been highlighted in clinical trials (Mingorance et al., 2011).
Role in Disease Treatment
Carnitine, in its biologically active form L-carnitine, has been used for treating conditions like uremia, diabetes, and various neural disorders. Its potential in treating obesity, improving glucose intolerance, and total energy expenditure has also been explored (Flanagan et al., 2010).
Reproductive Health
L-carnitine has shown promising results in improving the in vitro development of cloned pig embryos by influencing intracellular glutathione synthesis and embryonic gene expression. This indicates its potential in enhancing reproductive technologies (You et al., 2012).
Antioxidant and Metabolic Functions
Carnitine and its derivatives have been studied for their antioxidant properties and influence on metabolic performance in various biological systems, including in the context of osteoarthritis and muscular fatigue (Khodir et al., 2020; Brass et al., 1993).
Neuroprotective Effects
L-carnitine and its derivatives have been associated with neuroprotective effects. Their roles in brain health, including lipid synthesis, gene modulation, and antioxidant activity, have been researched, suggesting their potential in treating neurological diseases (Jones et al., 2010).
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(3S)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Clave InChI |
UFAHZIUFPNSHSL-QMMMGPOBSA-N |
SMILES isomérico |
CCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5S,6S,7S)-7-[(3S,5R,6S)-6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl]-3-[(2S,3S)-5-[(3R,5R)-5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B1252244.png)

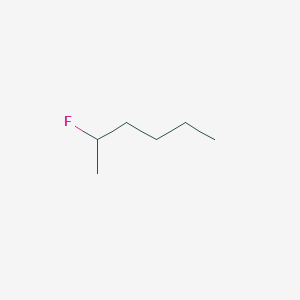
![(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1252247.png)
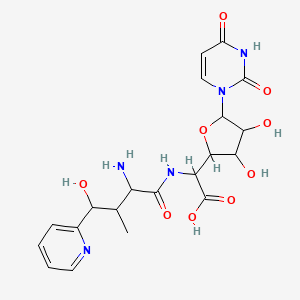
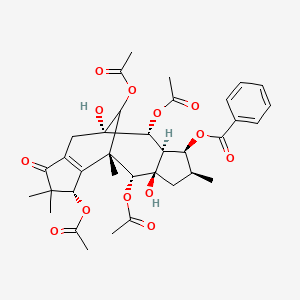
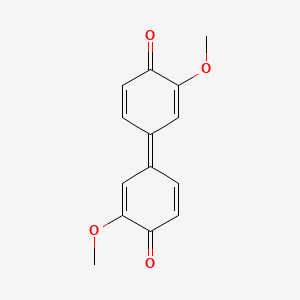
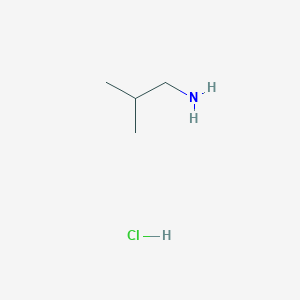
![1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1252257.png)
![(1R,4Z,7R,17R)-4-Ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1252260.png)
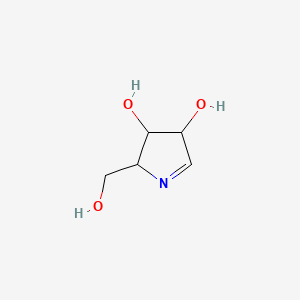
![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)
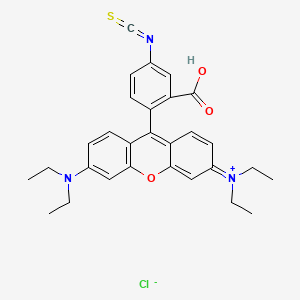
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)